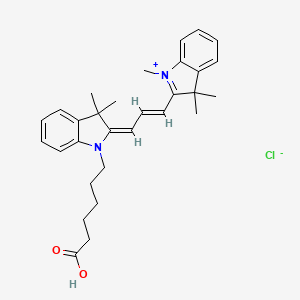

Cyanine3 carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

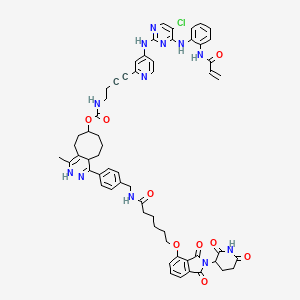

Cyanine3 carboxylic acid (chloride) is a red fluorescent dye known for its excellent solubility in organic solvents and non-toxic nature. It is widely used as a non-reactive fluorophore for experimental control and calibration, as well as in the synthesis of fluorescent probes for rapid detection of agent reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyanine3 carboxylic acid (chloride) can be synthesized through the reaction of carboxylic acids with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is more common and involves the conversion of the hydroxyl group of the carboxylic acid to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .

Industrial Production Methods: Industrial production of this compound (chloride) typically involves large-scale synthesis using the same methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Cyanine3 carboxylic acid (chloride) primarily undergoes nucleophilic acyl substitution reactions due to the presence of the acyl chloride functional group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .

Common Reagents and Conditions:

Amines: Reaction with primary or secondary amines to form amides.

Alcohols: Reaction with alcohols to form esters.

Thiols: Reaction with thiols to form thioesters.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Aplicaciones Científicas De Investigación

Cyanine3 carboxylic acid (chloride) has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent dye for labeling and detection in various chemical assays.

Mecanismo De Acción

The mechanism of action of Cyanine3 carboxylic acid (chloride) involves its ability to act as a fluorescent probe. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and visualization of target molecules. The fluorescence properties are influenced by the environment, such as solvent polarity and viscosity, which can affect the quantum yield and fluorescence lifetime .

Comparación Con Compuestos Similares

Cyanine5 carboxylic acid (chloride): Another cyanine dye with similar fluorescent properties but different excitation and emission wavelengths.

Indocyanine green: A cyanine dye used in medical imaging with different spectral properties.

Uniqueness: Cyanine3 carboxylic acid (chloride) is unique due to its specific excitation and emission wavelengths, making it suitable for applications requiring red fluorescence. Its non-toxic nature and good solubility in organic solvents further enhance its utility in various scientific and industrial applications .

Propiedades

Fórmula molecular |

C30H37ClN2O2 |

|---|---|

Peso molecular |

493.1 g/mol |

Nombre IUPAC |

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |

Clave InChI |

ITDHYDSGULGMLR-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)

![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)

![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)

![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)

![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)